molecular formula C12H11N3O3S B10918488 7-Methyl-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

7-Methyl-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10918488
M. Wt: 277.30 g/mol
InChI Key: PZUIWMUUEFBIKD-UHFFFAOYSA-N
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Description

1-ALLYL-7-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is a heterocyclic compound with a complex structure that includes a pyrido[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ALLYL-7-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo a series of reactions such as alkylation, oxidation, and cyclization to form the desired compound. Common reagents used in these reactions include alkyl halides, oxidizing agents, and catalysts to facilitate the formation of the pyrido[2,3-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-ALLYL-7-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

1-ALLYL-7-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ALLYL-7-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-ALLYL-7-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID: shares structural similarities with other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 1-ALLYL-7-METHYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific substitution pattern and the presence of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

7-methyl-4-oxo-1-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H11N3O3S/c1-3-4-15-9-8(10(16)14-12(15)19)7(11(17)18)5-6(2)13-9/h3,5H,1,4H2,2H3,(H,17,18)(H,14,16,19)

InChI Key

PZUIWMUUEFBIKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CC=C)C(=O)O

Origin of Product

United States

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